N-(1H-indol-5-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-(1H-Indol-5-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a 1,2-dihydroisoquinoline core substituted with a 2-methoxyethyl group at position 2 and a carboxamide-linked 1H-indol-5-yl moiety at position 4. The compound’s structure integrates two pharmacologically significant heterocycles: the isoquinoline scaffold, known for its role in kinase inhibition and anticancer activity, and the indole ring, widely associated with modulating protein-protein interactions (e.g., Bcl-2/Mcl-1 inhibition) .
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-27-11-10-24-13-18(16-4-2-3-5-17(16)21(24)26)20(25)23-15-6-7-19-14(12-15)8-9-22-19/h2-9,12-13,22H,10-11H2,1H3,(H,23,25) |
InChI Key |
AGSWXDSTLCAZQC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Key Observations :
- Isoquinoline Core Modifications: The target compound shares the 1-oxo-1,2-dihydroisoquinoline scaffold with safimaltib and the benzodioxol-substituted analogue . The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., trifluoromethyl groups in safimaltib).
- Indole vs. Indole derivatives in demonstrate anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting the target compound may share similar mechanisms.
Physicochemical Properties
- LogP and Solubility : The 2-methoxyethyl group in the target compound likely reduces LogP compared to safimaltib’s trifluoromethyl groups, improving aqueous solubility. Benzodioxol-substituted analogues may exhibit higher lipophilicity.
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